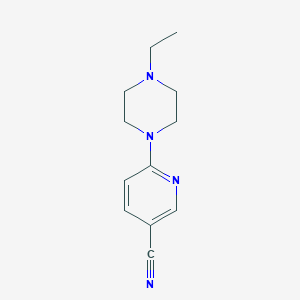

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile

Description

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 3 and a 4-ethylpiperazinyl group at position 4. This structure combines the electron-withdrawing cyano group with the polar, nitrogen-rich piperazine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The compound is cataloged under multiple synonyms, including SCHEMBL2828952 and ZINC19429747, and has been listed by suppliers such as CymitQuimica, though it is currently discontinued .

Properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUSWEOVRIUQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high temperature and pressure conditions.

Ethylation: The piperazine ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving 3-cyanopyridine and the ethylated piperazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids.

Reduction: Reduction can yield primary amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their function. These interactions lead to the compound’s biological effects, which are exploited in medicinal chemistry and biological research.

Comparison with Similar Compounds

Piperazine-Substituted Pyridine-3-carbonitrile Derivatives

Key Observations :

- Piperazine Substituent Effects: Ethyl vs. Methyl (Target vs. ): The ethyl group in the target compound may improve membrane permeability compared to methyl, though it could reduce solubility in aqueous media. Acetyl vs. Aromatic Substitution (): The 3-methylphenyl group increases steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors.

Pyridine-3-carbonitrile Derivatives with Diverse Substituents

Key Observations :

- Functional Group Diversity: Amino and Halogen Substituents (): The amino group at position 2 facilitates hydrogen bonding, while fluorine at position 4 improves pharmacokinetic stability. Thiophene and Chlorine (): Chlorothiophenyl groups may enhance antibacterial activity through hydrophobic interactions with bacterial membranes.

Biological Activity

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

- IUPAC Name : this compound

- CAS Number : 889851-56-3

- Molecular Formula : C13H16N4

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring : Using appropriate precursors such as pyridine derivatives.

- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Carbonitrile Group Introduction : The carbonitrile group is added through a reaction involving cyanide sources under controlled conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures exhibited notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.25 | E. coli |

| Related Derivative A | 0.22 | S. aureus |

| Related Derivative B | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including:

- Kinases : Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptors : Modulation of receptor activity involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm formation compared to control groups, indicating its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that this compound could reduce the viability of cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and inhibition of anti-apoptotic proteins, highlighting its potential as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.